3-isopropyl-5-methoxy-1-methyl-1H-pyrazole CAS number and physical properties
3-isopropyl-5-methoxy-1-methyl-1H-pyrazole CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and the broader class of pyrazole derivatives to project its physicochemical properties, potential synthetic routes, and likely applications. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and understanding the contributions of its substituents is critical for the rational design of new therapeutic agents.[1][2][3] This guide will, therefore, serve as a valuable resource for researchers working with or considering the use of this and similar pyrazole-based compounds.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The electronic properties of the pyrazole ring can be readily modulated by the introduction of different substituents at various positions, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[2][3][4]
The versatile chemistry of pyrazoles allows for the synthesis of a wide array of derivatives with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][5] The N-substitution on the pyrazole ring is a key determinant of its biological activity and physicochemical properties.
Physicochemical Properties of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole
A specific CAS number for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole is not readily found in publicly accessible databases, suggesting it may be a novel or less-common compound. However, we can infer its likely properties based on the analysis of its constituent functional groups and data from similar pyrazole derivatives.
| Property | Estimated Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C8H14N2O | Based on the chemical structure. |
| Molecular Weight | 154.21 g/mol | Calculated from the molecular formula. |
| Physical Form | Likely a liquid or low-melting solid at room temperature. | Similar substituted pyrazoles, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, are described as light brown liquids.[6] The presence of the isopropyl and methoxy groups may lower the melting point compared to unsubstituted pyrazole. |
| Boiling Point | Estimated to be in the range of 200-250 °C. | This is an educated estimation based on the boiling points of other substituted pyrazoles and the increase in molecular weight. |
| Solubility | Expected to have moderate solubility in organic solvents like ethanol, DMSO, and dichloromethane. Limited solubility in water. | The N-methyl and methoxy groups introduce some polarity, but the isopropyl group and the overall hydrocarbon content will limit aqueous solubility. For instance, 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid has good solubility in DMSO.[7] |
Proposed Synthetic Pathway
The synthesis of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole can be envisioned through a classical pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A plausible synthetic route is outlined below:
Figure 1: Proposed synthetic workflow for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole.
Experimental Protocol:
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Step 1: Synthesis of 3-isopropyl-5-amino-1-methyl-1H-pyrazole (Intermediate A).
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To a solution of 4-methyl-3-oxopentanenitrile in ethanol, add an equimolar amount of methylhydrazine.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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Step 2: Diazotization of Intermediate A.
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Dissolve the purified 3-isopropyl-5-amino-1-methyl-1H-pyrazole in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
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Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt (Intermediate B).
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Step 3: Hydrolysis and Methylation.
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Gently heat the diazonium salt solution to induce hydrolysis of the diazonium group to a hydroxyl group, forming 3-isopropyl-1-methyl-1H-pyrazol-5-ol.
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After cooling, the pyrazolol can be methylated using a suitable methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like sodium hydroxide or potassium carbonate to yield the final product, 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole.
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The final product should be purified by column chromatography or distillation.
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Spectroscopic Characterization (Predicted)
The structure of the target compound can be confirmed using various spectroscopic techniques.
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¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the methoxy protons, a multiplet for the isopropyl methine proton, a doublet for the isopropyl methyl protons, and a singlet for the pyrazole ring proton.
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¹³C NMR: The spectrum should show distinct signals for the N-methyl carbon, the methoxy carbon, the isopropyl carbons, and the three pyrazole ring carbons. The chemical shifts would be influenced by the electronic effects of the substituents.[8][9]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (154.21 g/mol ).
Potential Applications in Drug Discovery
Substituted pyrazoles are known to exhibit a wide range of biological activities. The specific combination of isopropyl, methoxy, and N-methyl groups in the target molecule suggests potential for several therapeutic applications.
Figure 2: Potential therapeutic and industrial applications.
The pyrazole core is a key feature in many kinase inhibitors used in oncology.[1] The substituents on the pyrazole ring play a crucial role in determining the selectivity and potency of these inhibitors. Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrazole or related heterocyclic scaffold. The specific substitution pattern of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole could lead to novel compounds with activity against targets such as cyclooxygenase (COX) enzymes.
Safety and Handling
While specific toxicity data for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds like 3-Isopropyl-5-methyl-1H-pyrazole, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-isopropyl-5-methoxy-1-methyl-1H-pyrazole represents an interesting, albeit underexplored, member of the pyrazole family of heterocycles. Based on the extensive literature on related compounds, it holds potential as a building block for the development of new therapeutic agents and other industrially relevant molecules. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to further investigate the properties and applications of this compound. Future studies should focus on its definitive synthesis, characterization, and biological evaluation to fully elucidate its potential.
References
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Molbase. 4-isopropyl-2-(4-methoxyphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one. [Link]
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Pace, A., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 22(12), 2093. [Link]
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The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 7(57), 35967-35973. [Link]
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Siddi, C., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8234-8255. [Link]
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MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1215. [Link]
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DIAL@UCLouvain. Synthesis, structural, molecular docking and spectroscopic studies of (E) - N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide. [Link]
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MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 15. [Link]
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Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA. [Link]
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NIST. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]
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PMC. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4998. [Link]
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Atlantis Press. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016). [Link]
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Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649039. [Link]
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TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]
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